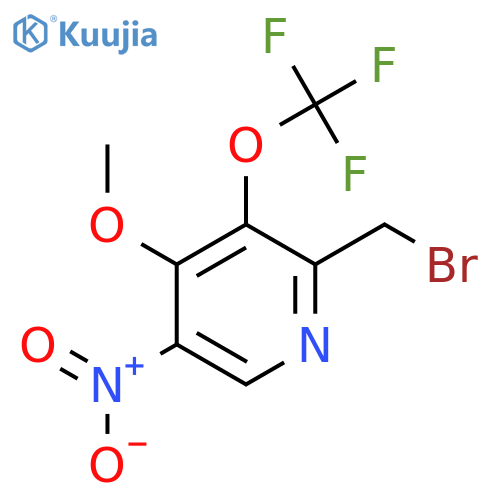Cas no 1806182-87-5 (2-(Bromomethyl)-4-methoxy-5-nitro-3-(trifluoromethoxy)pyridine)

1806182-87-5 structure
商品名:2-(Bromomethyl)-4-methoxy-5-nitro-3-(trifluoromethoxy)pyridine
CAS番号:1806182-87-5
MF:C8H6BrF3N2O4
メガワット:331.043451786041
CID:4838634
2-(Bromomethyl)-4-methoxy-5-nitro-3-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Bromomethyl)-4-methoxy-5-nitro-3-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H6BrF3N2O4/c1-17-7-5(14(15)16)3-13-4(2-9)6(7)18-8(10,11)12/h3H,2H2,1H3
- InChIKey: NDKXFEHYEZMIMS-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=C(C(=CN=1)[N+](=O)[O-])OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 299
- トポロジー分子極性表面積: 77.2
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-(Bromomethyl)-4-methoxy-5-nitro-3-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029087705-1g |
2-(Bromomethyl)-4-methoxy-5-nitro-3-(trifluoromethoxy)pyridine |
1806182-87-5 | 97% | 1g |
$1,475.10 | 2022-03-31 |
2-(Bromomethyl)-4-methoxy-5-nitro-3-(trifluoromethoxy)pyridine 関連文献
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
1806182-87-5 (2-(Bromomethyl)-4-methoxy-5-nitro-3-(trifluoromethoxy)pyridine) 関連製品
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
